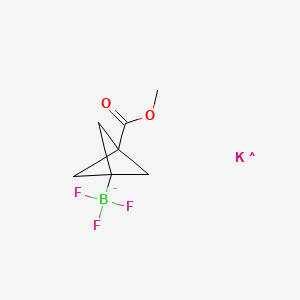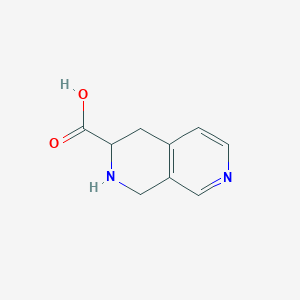
2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing two nitrogen atoms at positions 2 and 7, and a carboxylic acid group at position 3 The tetrahydro derivative indicates the presence of four hydrogen atoms added to the naphthyridine ring, making it partially saturated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine can yield a condensed thiopyrano derivative, which can be further converted to the desired naphthyridine compound through subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
化学反応の分析
Types of Reactions: 2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, typically using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 2,7-naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its functional groups. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
類似化合物との比較
1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5, known for its biological activities.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6, used in medicinal chemistry for its pharmacological properties.
1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of various pharmaceuticals.
Uniqueness: 2,7-Naphthyridine-3-carboxylic acid, 1,2,3,4-tetrahydro- is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
1,2,3,4-tetrahydro-2,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-2,4,8,11H,3,5H2,(H,12,13) |
InChIキー |
GGAQJTYXDNHAPI-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=C1C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)

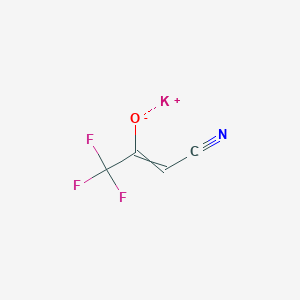
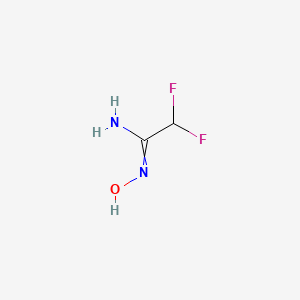
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)


![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)
![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)

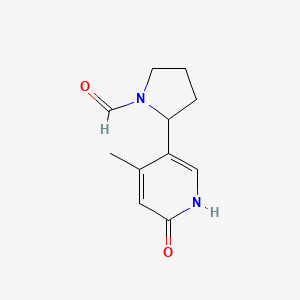
![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)
